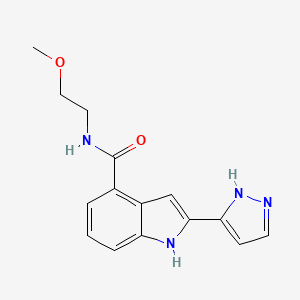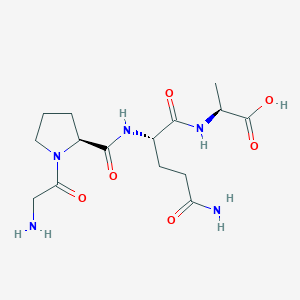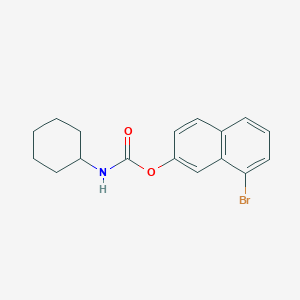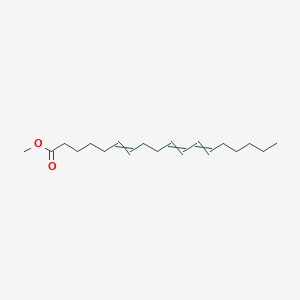![molecular formula C20H18N2O4S B14216360 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid CAS No. 827038-41-5](/img/structure/B14216360.png)
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenoxybenzoyl group, and a carboxylic acid functional group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxybenzoic acid with oxalyl chloride to form 4-phenoxybenzoyl chloride . This intermediate is then reacted with 2-amino-1,3-thiazole-5-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of dichloromethane as a solvent and a catalytic amount of dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to minimize waste and energy consumption. For instance, the use of specific temperatures and solvents can help in maintaining high yields while reducing the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenoxybenzoic acid
- 4-(4-Phenoxybenzoyl)benzoic acid
- 2,2-Dimethylpropyl-4-[4-(2,5-dichlorobenzoyl)phenoxy]benzenesulfonate
Uniqueness
What sets 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
827038-41-5 |
|---|---|
Formule moléculaire |
C20H18N2O4S |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
2-[(4-phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-13(2)22(20-21-12-17(27-20)19(24)25)18(23)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,24,25) |
Clé InChI |
JNSFZDJLXUZMFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=NC=C(S1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![4-{2-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]ethyl}piperidine](/img/structure/B14216337.png)





![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14216357.png)
![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)

